molecular formula C15H29BClNO2 B13534080 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride

2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride

Cat. No.: B13534080
M. Wt: 301.7 g/mol
InChI Key: GHFWYFAACILOOC-UHFFFAOYSA-N
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Description

2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a spirocyclic azaspiro nonane moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride typically involves multiple steps. One common method starts with the preparation of the dioxaborolane ring, which is then coupled with the azaspiro nonane moiety. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the coupling reactions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The spirocyclic azaspiro nonane moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, reduced derivatives, and substituted azaspiro nonane compounds, which can be further utilized in various applications.

Scientific Research Applications

2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic acids and other boron-containing compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups, making it a potent inhibitor of certain enzymes. The spirocyclic azaspiro nonane moiety can interact with various receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride stands out due to its unique combination of a boron-containing dioxaborolane ring and a spirocyclic azaspiro nonane moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C15H29BClNO2

Molecular Weight

301.7 g/mol

IUPAC Name

2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C15H28BNO2.ClH/c1-13(2)14(3,4)19-16(18-13)11-12-9-15(10-12)5-7-17-8-6-15;/h12,17H,5-11H2,1-4H3;1H

InChI Key

GHFWYFAACILOOC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCNCC3.Cl

Origin of Product

United States

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